![molecular formula C13H18FN3O B12225928 2-[(1-Cyclobutylpiperidin-4-yl)oxy]-5-fluoropyrimidine](/img/structure/B12225928.png)
2-[(1-Cyclobutylpiperidin-4-yl)oxy]-5-fluoropyrimidine
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Overview
Description
2-[(1-Cyclobutylpiperidin-4-yl)oxy]-5-fluoropyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluoropyrimidine core, which is known for its significance in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
The synthesis of 2-[(1-Cyclobutylpiperidin-4-yl)oxy]-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of the cyclobutyl group and the fluoropyrimidine moiety. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to meet the demand for large quantities of the compound .
Chemical Reactions Analysis
2-[(1-Cyclobutylpiperidin-4-yl)oxy]-5-fluoropyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.
Substitution: Common reagents for substitution reactions include halogens, which can replace hydrogen atoms or other substituents on the pyrimidine ring.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds, often using palladium catalysts and boron reagents.
Scientific Research Applications
2-[(1-Cyclobutylpiperidin-4-yl)oxy]-5-fluoropyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(1-Cyclobutylpiperidin-4-yl)oxy]-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain pathways, resulting in therapeutic benefits or changes in cellular function .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(1-Cyclobutylpiperidin-4-yl)oxy]-5-fluoropyrimidine stands out due to its unique combination of a cyclobutylpiperidine moiety and a fluoropyrimidine core. Similar compounds include:
TASP0410457: A dihydroquinolinone derivative used as a PET radioligand for central histamine H3 receptors.
Coumarin Derivatives: These compounds exhibit antimicrobial and anti-inflammatory properties.
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: Known for its use as an HPK1 inhibitor.
These comparisons highlight the distinct structural features and applications of this compound, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C13H18FN3O |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
2-(1-cyclobutylpiperidin-4-yl)oxy-5-fluoropyrimidine |
InChI |
InChI=1S/C13H18FN3O/c14-10-8-15-13(16-9-10)18-12-4-6-17(7-5-12)11-2-1-3-11/h8-9,11-12H,1-7H2 |
InChI Key |
QQXBLABNLDXQJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=NC=C(C=N3)F |
Origin of Product |
United States |
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